
4-(Phenylcarbonyl)phenyl diphenylcarbamate
Description
4-(Phenylcarbonyl)phenyl diphenylcarbamate is an organic compound with the molecular formula C26H19NO3 It is a derivative of carbamate, featuring a phenylcarbonyl group attached to a phenyl ring, which is further connected to a diphenylcarbamate moiety
Properties
IUPAC Name |
(4-benzoylphenyl) N,N-diphenylcarbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c28-25(20-10-4-1-5-11-20)21-16-18-24(19-17-21)30-26(29)27(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUIPHHDBJYSDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylcarbonyl)phenyl diphenylcarbamate typically involves the reaction of 4-(Phenylcarbonyl)phenylboronic acid with diphenylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylcarbonyl)phenyl diphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
4-(Phenylcarbonyl)phenyl diphenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Phenylcarbonyl)phenyl diphenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Phenyl diphenylcarbamate
- 4-(Phenylcarbonyl)phenylboronic acid
- Diphenylcarbamoyl chloride
Uniqueness
4-(Phenylcarbonyl)phenyl diphenylcarbamate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Biological Activity
4-(Phenylcarbonyl)phenyl diphenylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of carbamates, characterized by the presence of a phenyl group attached to a carbonyl and another phenyl group linked to a carbamate functional group. Its molecular formula is CHNO.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing primarily on its antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The minimum inhibitory concentrations (MICs) against common bacterial strains have been reported, indicating significant activity.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | MIC (µg/mL) |
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Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These results suggest that the compound exhibits moderate antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.
Anti-Inflammatory Activity
In vitro studies have shown that this compound can modulate inflammatory pathways. The compound has been observed to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator in inflammation.
Table 2: Inhibition of NF-κB Activity
Concentration (µM) | NF-κB Inhibition (%) |
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1 | 20 |
5 | 40 |
10 | 60 |
At higher concentrations, the compound significantly reduces NF-κB activity, indicating its potential as an anti-inflammatory agent.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound was tested on several cancer cell lines, including breast and lung cancer cells.
Table 3: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC (µM) |
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MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 25 |
The IC values indicate that while the compound possesses cytotoxic activity against cancer cells, it also shows selectivity, which is crucial for therapeutic applications.
Case Studies
A notable case study involved the evaluation of the anti-inflammatory effects of similar carbamate derivatives in a murine model. The study found that these compounds significantly reduced inflammation markers in serum after induced inflammation, supporting the findings regarding NF-κB inhibition.
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